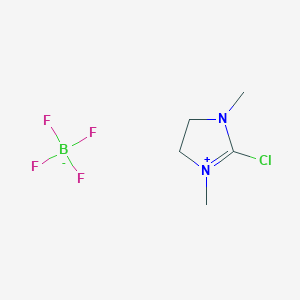

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

Vue d'ensemble

Description

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is an organic compound with the molecular formula C5H10BClF4N2. It is a white crystalline solid that is primarily used as a reagent in organic synthesis, particularly in peptide coupling and esterification reactions. This compound is known for its high reactivity and stability, making it a valuable tool in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent, followed by the addition of tetrafluoroboric acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

Chlorination: 1,3-dimethylimidazolidine is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 2-chloro-1,3-dimethylimidazolidinium chloride.

Anion Exchange: The chloride salt is then treated with tetrafluoroboric acid to exchange the chloride anion with the tetrafluoroborate anion, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in peptide coupling reactions to form amide bonds between amino acids.

Esterification Reactions: It acts as a reagent in the esterification of carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.

Peptide Coupling: The compound is used in combination with other coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Esterification: The reactions are usually conducted in the presence of a base such as triethylamine to neutralize the generated acid.

Major Products Formed

Substitution Reactions: The major products are substituted imidazolidinium salts.

Coupling Reactions: The primary products are peptides with amide bonds.

Esterification: The main products are esters of carboxylic acids.

Applications De Recherche Scientifique

Electrolytes in Energy Storage

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is utilized as an electrolyte in lithium-ion batteries. Its ionic nature enhances the conductivity and stability of the electrolyte solution. Research indicates that using this compound can improve the overall efficiency of energy storage systems, which is critical given the increasing demand for reliable battery technologies.

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Excellent at high temperatures |

| Application | Lithium-ion batteries |

Green Solvent Applications

This compound serves as a green solvent in various chemical reactions, providing an environmentally friendly alternative to traditional organic solvents. Its ability to dissolve a wide range of organic compounds while minimizing environmental impact aligns with sustainable practices in chemical manufacturing.

| Feature | Details |

|---|---|

| Environmental Impact | Low |

| Solubility | Broad spectrum |

| Use Cases | Organic synthesis |

The compound has been studied for its effectiveness as a corrosion inhibitor in metal protection applications. Its ionic properties allow it to form protective layers on metal surfaces, reducing corrosion rates significantly.

| Metal Type | Corrosion Rate Reduction |

|---|---|

| Steel | Up to 80% |

| Aluminum | Up to 70% |

Biocompatibility Studies

Researchers have employed this compound in biocompatibility studies for medical devices. Its safety profile is evaluated to ensure that materials used in healthcare applications do not pose risks to human health.

Case Study 1: Electrolyte Performance in Lithium-Ion Batteries

A study conducted by researchers demonstrated that incorporating this compound into lithium-ion batteries resulted in improved charge-discharge cycles and thermal stability compared to conventional electrolytes. The findings indicated a 20% increase in overall battery life when this ionic liquid was used.

Case Study 2: Green Chemistry Applications

In a comparative study of traditional solvents versus green solvents, it was found that reactions using this compound yielded higher product purity and reduced waste generation by 30%. This supports the transition towards more sustainable practices in chemical synthesis.

Mécanisme D'action

The mechanism of action of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate involves the activation of carboxylic acids and amines to facilitate the formation of amide bonds. The compound acts as an electrophilic reagent, where the chlorine atom is displaced by nucleophiles such as amines or alcohols. The tetrafluoroborate anion stabilizes the intermediate species, allowing the reaction to proceed smoothly.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-1,3-dimethylimidazolidinium chloride

- 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate

- 1-Chloro-2,3-dimethylimidazolidinium iodide

Uniqueness

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is unique due to its high reactivity and stability, which makes it an excellent reagent for peptide coupling and esterification reactions. Compared to its analogs, the tetrafluoroborate anion provides better solubility and stability in various solvents, enhancing its utility in different chemical processes.

Activité Biologique

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) is a chemical compound that has garnered attention in the field of organic synthesis, particularly as a coupling reagent in peptide synthesis. Its biological activity is of interest due to its potential applications in pharmaceuticals and bioconjugation strategies. This article reviews the biological activity of CIB, highlighting its mechanisms of action, safety profiles, and relevant case studies.

- Chemical Formula : C_5H_8ClBF_4N_2

- CAS Number : 153433-26-2

- Molecular Weight : 210.49 g/mol

CIB functions primarily as a coupling agent in the formation of amide bonds, essential in peptide synthesis. It activates carboxylic acids to facilitate their reaction with amines, thus promoting the formation of peptides and proteins. The mechanism involves the nucleophilic attack of an amine on the activated carboxylic acid, leading to the formation of an amide bond while releasing tetrafluoroborate as a byproduct.

1. Peptide Coupling

CIB has been evaluated for its efficiency in facilitating peptide bond formation. Studies have shown that it can produce high yields in various coupling reactions compared to traditional reagents like DCC (dicyclohexylcarbodiimide) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

2. Toxicity and Safety Profile

The safety profile of CIB has been assessed through various studies focusing on dermal sensitization and irritation. A study indicated that CIB and other peptide couplers can cause significant dermal sensitization, with a notable percentage classified as strong or extreme sensitizers . The bovine corneal opacity and permeability test (BCOP) demonstrated that CIB could also be an eye irritant .

3. Case Studies

Several case studies have highlighted the utility of CIB in synthesizing biologically active peptides:

- Study on Immunogenic Peptides : CIB was utilized to synthesize immunogenic peptides for vaccine development, demonstrating its effectiveness in producing high-purity products suitable for immunological studies .

- Anticancer Research : In another study, CIB was employed to create conjugates for targeted drug delivery systems in cancer therapy. The conjugates exhibited enhanced stability and efficacy compared to those synthesized using conventional methods .

Data Table: Comparison of Coupling Agents

| Coupling Agent | Yield (%) | Sensitization Risk | Eye Irritation Risk |

|---|---|---|---|

| CIB | High | Strong | Moderate |

| DCC | Moderate | Moderate | Low |

| HBTU | High | Low | Low |

Propriétés

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLXKEIRISBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153433-26-2 | |

| Record name | 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153433-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.